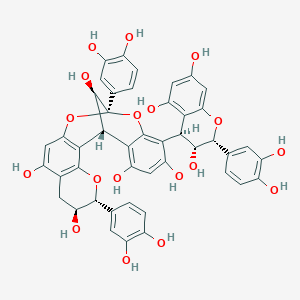
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is a complex polyphenolic compound. Polyphenols are known for their antioxidant properties and are commonly found in various plants. This compound is a type of proanthocyanidin, which is a class of flavonoids. These compounds are known for their potential health benefits, including anti-inflammatory and cardioprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin typically involves the condensation of epicatechin and catechin units. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses enzymes like polyphenol oxidase, while chemical synthesis may involve acid-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves extraction from natural sources, such as cocoa, tea, and certain fruits. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can result in various ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyphenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and certain cancers.
Industry: Used in the food and beverage industry for its antioxidant properties.
Wirkmechanismus
The mechanism of action of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: It improves endothelial function and reduces blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin with similar antioxidant properties.
Catechin: A monomeric flavonoid with well-known health benefits.
Epicatechin: A monomeric flavonoid similar to catechin but with different stereochemistry.
Uniqueness
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is unique due to its complex structure, which may confer distinct biological activities compared to simpler polyphenols.
Eigenschaften
CAS-Nummer |
114637-81-9 |
|---|---|
Molekularformel |
C45H36O18 |
Molekulargewicht |
864.8 g/mol |
IUPAC-Name |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-18-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-30(11-18)60-42(16-2-5-21(48)25(52)8-16)40(58)37(33)34-28(55)14-31-35(39(34)57)38-36-32(63-45(62-31,44(38)59)17-3-6-22(49)26(53)9-17)13-23(50)19-12-29(56)41(61-43(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,29,37-38,40-42,44,46-59H,12H2/t29-,37+,38+,40+,41+,42+,44?,45-/m0/s1 |
InChI-Schlüssel |
SSOWHRNCDFFKAK-YXLANNFCSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C4C(=C(C(=C5)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C4C(=C(C(=C5)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















